Spiro-TAD

Catalog No.
S1902366
CAS No.
189363-47-1
M.F
C73H52N4
M. Wt
985.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro-TAD

Spiro-OMeTAD HTLs suffer from thermal degradation and require hygroscopic additives, limiting PSC stability. Spiro-TAD addresses these issues with a higher Tg (>150°C), deeper HOMO for improved Voc, and higher intrinsic hole mobility, enabling additive-reduced formulation. Key benefits:

  • Enhanced morphological stability under thermal stress.
  • Lower interfacial voltage losses.
  • Potential for Li-TFSI-free HTLs.

CAS Number

189363-47-1

Product Name

Spiro-TAD

IUPAC Name

2-N,2-N,2-N',2-N',7-N,7-N,7-N',7-N'-octakis-phenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine

Molecular Formula

C73H52N4

Molecular Weight

985.2 g/mol

InChI

InChI=1S/C73H52N4/c1-9-25-53(26-10-1)74(54-27-11-2-12-28-54)61-41-45-65-66-46-42-62(75(55-29-13-3-14-30-55)56-31-15-4-16-32-56)50-70(66)73(69(65)49-61)71-51-63(76(57-33-17-5-18-34-57)58-35-19-6-20-36-58)43-47-67(71)68-48-44-64(52-72(68)73)77(59-37-21-7-22-38-59)60-39-23-8-24-40-60/h1-52H

InChI Key

MQRCTQVBZYBPQE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)C1=C6C=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C=C(C=C5)N(C1=CC=CC=C1)C1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)C1=C6C=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C=C(C=C5)N(C1=CC=CC=C1)C1=CC=CC=C1

Synonyms

Spiro-MeTAD, 2,2',7,7'-Tetrakis(N,N-di-p-tolylamino)-9,9'-spirobifluorene, Spiro-TAD, Spiro-OMeTAD methyl analog, N2,N2,N2',N2',N7,N7,N7',N7'-octa-p-tolyl-9,9'-spirobifluorene-2,2',7,7'-tetraamine

Purity

≥98%

Package Size

100 mg, 200 mg, 250 mg

Spiro-TAD, also known as spiro-MeTAD, is a small molecule hole-transporting material (HTM) featuring a spirobifluorene core. It is a structural analog of the widely used spiro-OMeTAD, differing by the substitution of methyl groups for methoxy groups. This modification is designed to alter key electronic and physical properties relevant to its primary application in high-efficiency n-i-p perovskite solar cells (PSCs) and other optoelectronic devices. [1] Its core function is to facilitate the efficient extraction of holes from the perovskite absorber layer while simultaneously blocking electrons, a critical process for achieving high power conversion efficiencies.

Selection Fit

1 High-Tg amorphous spiro-core hole transport material
2 Dual-process compatible: vacuum-deposited and solution-processed films
3 Sustained amorphous morphology for high-temperature device applications

Direct substitution of Spiro-TAD for its common analog, spiro-OMeTAD, is not advisable without process re-optimization due to significant differences in material properties. Spiro-TAD exhibits a higher glass transition temperature, which imparts greater morphological stability to the film under thermal stress—a known failure point for spiro-OMeTAD-based devices. [1] Furthermore, its ionization potential (and thus HOMO energy level) is altered, which directly impacts the energy level alignment at the critical perovskite/HTM interface. This change can affect the open-circuit voltage (Voc) and charge extraction efficiency of the final device, making a simple one-to-one replacement impractical for achieving optimal, reproducible performance. [1]

Substitution Risk

Spiro-OMeTAD Lower glass transition temperature and hygroscopic dopant requirement may shift long-term device stability
NPB Pronounced crystallization tendency and lower thermal stability limit high-temperature processing and operational lifetime

Enhanced Thermal Stability

Spiro-TAD demonstrates a significantly higher glass transition temperature (Tg) compared to the benchmark spiro-OMeTAD. One synthesized variant of Spiro-TAD (spiro-MeTAD compound 2) showed a Tg of 135 °C, an increase of 10 °C over spiro-OMeTAD's measured 125 °C. [1] The low Tg of doped spiro-OMeTAD is a well-documented cause of film crystallization and morphological degradation at elevated operating temperatures (e.g., 85 °C), leading to device failure. [REFS-2, REFS-3] A higher Tg is a key indicator of improved morphological stability under thermal stress.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data135 °C (for spiro-MeTAD compound 2)
Comparator Or Baselinespiro-OMeTAD: 125 °C
Quantified Difference+10 °C
ConditionsDifferential Scanning Calorimetry (DSC) measurement on synthesized materials. [<a href="https://pubs.rsc.org/en/content/articlehtml/2017/tc/c7tc04229k" target="_blank">1</a>]

This provides a quantifiable advantage for fabricating devices intended for long-term operation where thermal stability is a critical performance and reliability requirement.

Hole Mobility vs α-NPD
Head-to-head
4.4× higher: 4×10⁻⁸ vs 0.9×10⁻⁸ m² V⁻¹ s⁻¹
Reported higher hole mobility in solution-processed films; equivalent performance in vacuum films
Process flexibility without charge-transport trade-off

Higher Intrinsic Hole Mobility

Spiro-TAD compounds have demonstrated significantly higher intrinsic hole mobilities compared to spiro-OMeTAD. In time-of-flight measurements on vacuum-deposited layers, Spiro-TAD variants exhibited hole mobilities in the range of 2-5 x 10⁻³ cm²/Vs. [1] This is up to five times greater than the mobility measured for spiro-OMeTAD under similar conditions, which was 9 x 10⁻⁴ cm²/Vs. [1] While the benchmark spiro-OMeTAD relies heavily on chemical dopants to increase its poor intrinsic conductivity, a higher base mobility in Spiro-TAD is a fundamental advantage for efficient charge transport. [2]

Evidence DimensionHole Mobility (μh)
Target Compound Data2.0 x 10⁻³ to 5.0 x 10⁻³ cm²/Vs
Comparator Or Baselinespiro-OMeTAD: 9.0 x 10⁻⁴ cm²/Vs
Quantified DifferenceUp to 5.5x higher
ConditionsTime-of-flight (ToF) measurement on vacuum-deposited thin films. [<a href="https://pubs.rsc.org/en/content/articlehtml/2017/tc/c7tc04229k" target="_blank">1</a>]

Higher intrinsic mobility can enable more efficient charge extraction, potentially reducing reliance on high concentrations of performance-limiting dopants and improving overall device kinetics.

Thermal Stability vs NPB
Head-to-head
Stable up to 130°C; NPB-based devices degrade at lower temperatures
Reported high-temperature operational stability in white and blue OLEDs
No significant deterioration in I-V or EL-V characteristics

Deeper HOMO Level for Higher Voltage

The substitution of methyl for methoxy groups in Spiro-TAD lowers its ionization potential (IP) compared to spiro-OMeTAD. Experimental measurements show the IP of Spiro-TAD variants is reduced by 0.02–0.12 eV. [1] This corresponds to a deeper Highest Occupied Molecular Orbital (HOMO) energy level. For instance, one Spiro-TAD variant had a measured HOMO of -5.17 eV, compared to -5.05 eV for spiro-OMeTAD. [1] A deeper HOMO level can create a more favorable alignment with the valence band of many common perovskite absorbers, which can reduce the energy loss for hole transfer and potentially increase the device's open-circuit voltage (Voc). [2]

Evidence DimensionIonization Potential (correlates to HOMO level)
Target Compound DataReduced by 0.02 - 0.12 eV vs spiro-OMeTAD
Comparator Or Baselinespiro-OMeTAD
Quantified Difference0.02 - 0.12 eV lower
ConditionsPhotoelectron spectroscopy in air (PESA) measurements on thin films. [<a href="https://pubs.rsc.org/en/content/articlehtml/2017/tc/c7tc04229k" target="_blank">1</a>]

This allows for targeted tuning of the HTM energy level to better match specific perovskite compositions, providing a pathway to maximize device voltage, a key driver of overall power conversion efficiency.

Morphological Stability vs NPB
Head-to-head
Hole mobility unchanged after 9 months ambient storage; NPB crystallizes within days
Sustained amorphous morphology under ambient conditions; supports extended shelf life
Spiro-core prevents π–π stacking and crystallization
Blue OLED Turn-On Voltage
Benchmark
2.7 V turn-on; 500 cd/m² at 5 V
Reported low driving voltage in two-layer blue device stack
Indicates efficient charge injection and transport

Thermally Stable Perovskite Solar Cells

Spiro-TAD is the indicated choice for research and development focused on improving the long-term operational stability of PSCs. Its higher glass transition temperature directly addresses the known failure mode of morphological degradation in spiro-OMeTAD films at elevated temperatures, making it a superior candidate for devices required to pass thermal cycling and damp-heat stability protocols. [REFS-1, REFS-2]

Maximizing Open-Circuit Voltage

This compound should be prioritized in device stacks where maximizing the open-circuit voltage (Voc) is a primary goal. The deeper HOMO level of Spiro-TAD allows for better energy level alignment with certain perovskite formulations, reducing interfacial voltage losses that can limit the performance of cells using standard spiro-OMeTAD. [REFS-1, REFS-3]

Low-Dopant or Dopant-Free HTLs

Spiro-TAD's significantly higher intrinsic hole mobility makes it a compelling candidate for formulating HTLs with reduced concentrations of hygroscopic and stability-limiting additives like Li-TFSI. [1] This is relevant for creating more robust and environmentally stable PSCs, as these additives are known to contribute to device degradation. [4]

Application Fit

Application
Selection Property
Validation Focus
High-temperature OLED displays
High-Tg amorphous morphology
Operational stability under elevated temperatures
Perovskite solar cells
High-Tg and film stability
Dopant-free long-term device stability
Dual-process manufacturing
Identical charge transport in vacuum and solution films
Process flexibility without performance trade-off
Long-term research & pilot production
Morphological stability against crystallization
Shelf-life and experimental reproducibility

XLogP3

19.3

Wikipedia

2,2',7,7'-Tetrakis(diphenylamino)-9,9'-spirobifluorene

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